molecular formula C7H9BrN2O B3058689 4-Bromo-2-(hydrazinylmethyl)phenol CAS No. 911430-99-4

4-Bromo-2-(hydrazinylmethyl)phenol

Numéro de catalogue: B3058689
Numéro CAS: 911430-99-4
Poids moléculaire: 217.06
Clé InChI: GBJODDSRAXUIKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-2-(hydrazinylmethyl)phenol is an organic compound with the molecular formula C7H9BrN2O It is characterized by the presence of a bromine atom at the fourth position, a hydrazinylmethyl group at the second position, and a hydroxyl group at the phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(hydrazinylmethyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-nitrophenol.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydrazine Formation: The amino group is then reacted with hydrazine hydrate to form the hydrazinylmethyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving

Activité Biologique

4-Bromo-2-(hydrazinylmethyl)phenol, a compound with the CAS number 911430-99-4, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a bromine atom attached to a phenolic ring with a hydrazinylmethyl side chain. The presence of the hydrazine group is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens, particularly Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Enterococcus faecalis125 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

The compound demonstrated bactericidal effects, inhibiting protein synthesis and nucleic acid production pathways in bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity, outperforming conventional antifungal agents like fluconazole in certain assays.

Fungal Strain MIC
Candida albicans62.5 μg/mL
Aspergillus niger250 μg/mL

These findings suggest that the compound could be a valuable candidate for developing antifungal therapies .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. The hydrazine group can participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS), which are detrimental to microbial integrity. Additionally, the compound may disrupt cell membrane integrity and inhibit essential metabolic pathways.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study investigated the antibacterial activity of various hydrazone derivatives, including those related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against MRSA strains .
  • Antifungal Assessment : Research comparing the antifungal activity of this compound against common fungal pathogens revealed that it exhibited potent inhibitory effects, making it a candidate for further development in antifungal therapies.
  • Biofilm Inhibition Studies : The compound was also evaluated for its ability to inhibit biofilm formation in bacterial cultures. Results showed that it significantly reduced biofilm biomass compared to control treatments, indicating potential application in treating biofilm-associated infections .

Propriétés

IUPAC Name

4-bromo-2-(hydrazinylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-1-2-7(11)5(3-6)4-10-9/h1-3,10-11H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJODDSRAXUIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693251
Record name 4-Bromo-2-(hydrazinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911430-99-4
Record name 4-Bromo-2-(hydrazinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(hydrazinylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(hydrazinylmethyl)phenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(hydrazinylmethyl)phenol
Reactant of Route 4
4-Bromo-2-(hydrazinylmethyl)phenol
Reactant of Route 5
4-Bromo-2-(hydrazinylmethyl)phenol
Reactant of Route 6
4-Bromo-2-(hydrazinylmethyl)phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.